N-(4-bromo-2-tert-butylphenyl)acetamide

Description

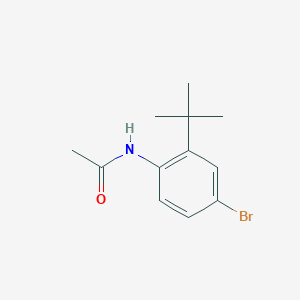

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-tert-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWHIVSMSZPEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474742 | |

| Record name | Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73621-42-8 | |

| Record name | Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography and Crystal Engineering

Analysis of Conformational Features (e.g., N—H bond conformation, dihedral angles)

The conformation of the acetamide (B32628) side chain relative to the phenyl ring is a key structural feature in N-aryl acetamides. The planarity of the molecule is often described by the dihedral angle between the plane of the phenyl ring and that of the amide group. For many N-aryl acetamides, the molecule is not perfectly planar. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring by 28.87 (5)°. iucr.org Similarly, in a derivative of N-[3-(trifluoromethyl)phenyl]acetamide, the dihedral angle between the benzene (B151609) ring and the C–N–C(O)–C segment is 19.29 (1)°. nih.gov

The relative orientation of the N—H bond is another critical conformational aspect, particularly in relation to ortho-substituents. The N—H bond can adopt a syn or anti conformation with respect to a substituent at the 2-position of the phenyl ring. The steric bulk and electronic nature of the ortho-substituent, such as the tert-butyl group in the title compound, would be expected to heavily influence this conformation. Studies on ortho-disubstituted carvacrol (B1668589) derivatives show that bulky substituents create a significant rotational barrier, leading to stable syn and anti conformers. mdpi.com In 2-bromo-N-(4-bromophenyl)acetamide, the N—H bond is found to be in an anti conformation to the carbonyl group. nih.gov The interplay between the bulky tert-butyl group and the adjacent N-H group in N-(4-bromo-2-tert-butylphenyl)acetamide would likely lead to a well-defined, sterically-driven conformation.

Table 1: Representative Torsion and Dihedral Angles in N-Aryl Acetamides

| Compound | Torsion/Dihedral Angle | Value (°) |

| 2,2,2-tribromo-N-[3-(trifluoromethyl)phenyl]acetamide | C2—C1—N1—C7 | -20.8 (7) |

| 2,2,2-tribromo-N-[3-(trifluoromethyl)phenyl]acetamide | C6—C1—N1—C7 | 161.6 (4) |

| 2,2,2-tribromo-N-(2-fluorophenyl)acetamide | C1—N1—C7—O1 | 0.2 (9) |

| 2,2,2-tribromo-N-(2-fluorophenyl)acetamide | Dihedral angle (Benzene ring to C1–N1–C7(O)–C8 segment) | 4.2 (3) |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Twist angle (Acetamido group to phenyl ring) | 28.87 (5) |

Intermolecular Interactions in the Crystalline State (Hydrogen Bonding, C—H···O, C—H···Cl, C—H···π Interactions)

The crystal packing of N-aryl acetamides is dominated by a network of non-covalent interactions. The most prominent of these is the intermolecular N—H···O hydrogen bond, a robust interaction that frequently dictates the primary supramolecular motif. nih.gov This interaction links molecules into chains or dimers.

In addition to the primary hydrogen bond, weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. These include:

C—H···O Interactions: These are frequently observed, where aromatic or methyl C-H groups act as weak donors to the amide oxygen acceptor. nih.gov

Halogen···Halogen Interactions: Contacts such as Br···Br interactions are also observed. Theoretical and database studies show these interactions are stabilizing, dominated by dispersion with a significant electrostatic component. nih.govrsc.orgresearchgate.net Their geometry can be classified as Type I or Type II, influencing the packing arrangement. rsc.org

C—H···π Interactions: The aromatic ring can act as a π-acceptor for C-H donors, further stabilizing the crystal structure. researchgate.net

C—Br···π Interactions: The bromine atom can interact with the electron-rich π-system of an adjacent aromatic ring. nih.gov

The combination of these varied interactions leads to a complex and stable crystalline architecture.

Supramolecular Assemblies and Packing Motifs

The interplay of the intermolecular interactions described above results in the formation of well-defined supramolecular assemblies. The most common motif in primary and secondary amides is the catemer chain, formed by head-to-tail N—H···O hydrogen bonds. nih.gov For example, in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are packed into supramolecular chains along the c-axis by N—H···O hydrogen bonds. nih.gov Similarly, in a new polymorph of N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds to form chains running along the scirp.org direction. researchgate.net

These primary chains can then be further organized into more complex architectures through weaker interactions. For instance, in one N-aryl-2,2,2-tribromoacetamide, chains are interlinked to form ribbons through Br···Br and Br···F interactions. nih.gov In another, C—Br···π and C—F···π interactions between ribbons extend the supramolecular architecture from one to two dimensions. nih.gov The specific nature of the substituents on the phenyl ring directs which combination of weaker interactions dominates, thus guiding the final crystal packing arrangement.

Polymorphism and its Impact on Solid-State Properties

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii sum in red, indicating key interactions like hydrogen bonds. mdpi.com

This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

For example, in the analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, the most significant contributions to the crystal packing were found to be from C···H/H···C (33.4%), O···H/H···O, and Cl···H/H···Cl interactions. iucr.org For a compound like this compound, a Hirshfeld analysis would be expected to quantify the contributions of several key interactions:

O···H/H···O contacts , appearing as sharp spikes in the fingerprint plot, corresponding to the strong N—H···O hydrogen bonds.

H···H contacts , typically representing a large portion of the surface, arising from the numerous hydrogen atoms on the phenyl ring and the bulky tert-butyl group.

Br···H/H···Br contacts , quantifying the C—H···Br interactions.

C···H/H···C contacts , indicative of C—H···π interactions.

This quantitative breakdown provides invaluable insight into the hierarchy and relative strength of the non-covalent forces that govern the supramolecular assembly.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Contact Type | Contribution (%) for 2-chloro-N-(4-methoxyphenyl)acetamide iucr.org |

| C···H / H···C | 33.4 |

| O···H / H···O | Not specified |

| Cl···H / H···Cl | Not specified |

| H···H | Not specified |

Note: Specific percentages for all contacts were not provided in the source, but C···H/H···C was highlighted as the largest contributor.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the molecular structure and electronic properties of compounds like N-(4-bromo-2-tert-butylphenyl)acetamide. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. A typical approach would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure a reliable description of the system.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this process would involve the systematic rotation of the rotatable bonds, particularly the C-N bond of the acetamide (B32628) group and the bond connecting the tert-butyl group to the phenyl ring. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. It is anticipated that the bulky tert-butyl group would sterically influence the orientation of the adjacent acetamide group, likely forcing it into a non-planar arrangement with respect to the phenyl ring to minimize steric hindrance.

A hypothetical data table for the optimized geometry would resemble the following, with values populated upon completion of the DFT calculations.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| Phenyl-N-C-C Dihedral Angle (°) | Data not available |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap generally implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the electron-donating tert-butyl group and the lone pairs of the bromine and nitrogen atoms. The LUMO is likely to be distributed over the acetamide group, particularly the carbonyl C=O bond, which has a π* character. The precise energies and spatial distributions of these orbitals would be determined through DFT calculations.

A summary of these findings would typically be presented in a table like the one below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Understanding the distribution of electron density within a molecule is crucial for predicting its reactive sites and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. In this compound, the electronegative oxygen and nitrogen atoms of the acetamide group are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen attached to the nitrogen would be partially positive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would likely show a significant negative potential around the carbonyl oxygen, making it a likely site for hydrogen bonding.

DFT calculations are also a powerful tool for predicting various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the structural confirmation of the compound. The calculations would need to account for the different chemical environments of the protons and carbons in the phenyl ring, the tert-butyl group, and the acetamide moiety.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the amide, the N-H stretching and bending, and the various vibrations of the substituted phenyl ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied to unoccupied molecular orbitals, such as from the HOMO to the LUMO.

A representative data table for predicted spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (ppm, selected signals) | Data not available |

| ¹³C NMR (ppm, selected signals) | Data not available |

| IR (cm⁻¹, C=O stretch) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Molecular Modeling and Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulations can explore the dynamic behavior and conformational flexibility of the compound.

A detailed conformational analysis would investigate the energy changes associated with the rotation around key single bonds. For this compound, the most significant of these is the rotation around the bond connecting the phenyl ring to the nitrogen atom of the acetamide group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface or energy landscape can be generated. This landscape would reveal the global minimum energy conformation, as well as any local minima (other stable conformers) and the energy barriers that separate them. This information is crucial for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. The steric bulk of the ortho-tert-butyl group is expected to create a significant rotational barrier, restricting the conformational freedom of the acetamide group.

Reactivity Studies Based on Computational Descriptors

No specific computational descriptor-based reactivity studies for this compound were found in the available literature. This section outlines the types of analyses that would be conducted in such a study.

Identification of Reactive Sites and Pathways

Computational methods such as Density Functional Theory (DFT) would be instrumental in identifying the most probable sites for electrophilic and nucleophilic attack. Analysis of the molecule's electrostatic potential (ESP) surface would reveal regions of positive and negative charge, indicating susceptibility to attack. Furthermore, the calculation of Fukui functions would provide a more quantitative measure of the local reactivity at each atomic site, helping to predict the most likely pathways for various chemical reactions. For instance, such calculations could determine whether reactions are more likely to occur at the aromatic ring, the amide functionality, or the tert-butyl group.

Prediction of Chemical Stability and Degradation Properties

To predict the chemical stability and potential degradation pathways of this compound, computational chemists would typically calculate global reactivity descriptors. These descriptors provide a general overview of the molecule's reactivity.

A hypothetical data table of such descriptors is presented below to illustrate the type of information that would be generated from such a study. It is crucial to note that the following data is illustrative and not based on actual published research for this specific compound.

| Computational Descriptor | Hypothetical Value | Significance for Stability |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. A higher value suggests lower stability. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. A lower value suggests lower stability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. Higher hardness implies greater stability. |

| Electronegativity (χ) | 3.85 eV | Represents the molecule's ability to attract electrons. |

| Chemical Potential (μ) | -3.85 eV | Indicates the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the ability of the molecule to accept electrons. |

These computational descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would allow for a quantitative assessment of the molecule's stability and its propensity to undergo various degradation reactions, such as hydrolysis or oxidation.

Molecular Interactions and Mechanistic Research Excluding Clinical/dosage/safety

Investigation of Molecular Recognition and Binding

Molecular recognition is a fundamental process in biology where molecules, such as a ligand and a receptor, bind specifically to each other. For N-(4-bromo-2-tert-butylphenyl)acetamide, understanding these interactions is the first step in elucidating its potential pharmacological profile.

The theoretical exploration of ligand-receptor interactions for this compound involves computational chemistry methods to predict how the molecule might bind to a protein's active site. The structure of the compound, featuring a substituted phenyl ring linked to an acetamide (B32628) group, presents several key features that can participate in various types of non-covalent interactions.

The bromo substituent at the para-position of the phenyl ring is an electron-withdrawing group that can participate in halogen bonding, a specific type of non-covalent interaction where the halogen atom acts as an electrophilic region. The tert-butyl group at the ortho-position is a bulky, hydrophobic substituent that can engage in van der Waals interactions and create a specific steric profile that influences the molecule's orientation within a binding pocket. The acetamide moiety is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), which are crucial for specific recognition by biological targets.

Theoretical models can predict the preferred conformations of the molecule and its electrostatic potential surface, highlighting regions that are likely to interact with complementary surfaces on a receptor. These studies form the basis for more detailed molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For acetamide derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their binding modes. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous N-aryl acetamide compounds provides a framework for potential interactions.

For instance, studies on similar acetamide-containing molecules have explored their potential as inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). In these scenarios, the acetamide core often forms key hydrogen bonds with amino acid residues in the active site, while the substituted phenyl ring fits into a hydrophobic pocket. The specific substitutions, such as the bromo and tert-butyl groups on this compound, would dictate the specificity and affinity for a particular target. The bulky tert-butyl group, for example, might favor binding to proteins with larger hydrophobic pockets.

A hypothetical molecular docking study of this compound against a target like MAO-B could reveal interactions where the bromo-tert-butylphenyl ring occupies the substrate-binding cavity, with the tert-butyl group making hydrophobic contacts and the bromo group potentially forming halogen bonds. The acetamide linker could then position itself to interact with key residues near the catalytic site.

Table 1: Potential Molecular Interactions of this compound Based on Theoretical and Docking Studies of Analogs

| Molecular Moiety | Potential Interaction Type | Interacting Partner in Biological Target |

| Acetamide (N-H) | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone, acidic amino acid side chains (e.g., Asp, Glu) |

| Acetamide (C=O) | Hydrogen Bond Acceptor | Amide protons of peptide backbone, basic amino acid side chains (e.g., Lys, Arg) |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |

| 4-Bromo Group | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., oxygen, nitrogen), hydrophobic pockets |

| 2-tert-Butyl Group | Hydrophobic Interactions, van der Waals Forces | Nonpolar amino acid side chains (e.g., Leu, Ile, Val), hydrophobic pockets |

Mechanistic Exploration of Biological Activities (In Vitro Focus)

Following computational predictions, in vitro studies are essential to validate and explore the mechanisms of a compound's biological activity. These experiments, conducted in a controlled laboratory setting, can elucidate how this compound interacts with isolated enzymes and cellular components.

Should this compound be identified as an enzyme inhibitor, kinetic studies are performed to determine the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Common mechanisms of enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the inhibitor often has a structural similarity to the substrate.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

For example, studies on other brominated acetamide derivatives have revealed competitive inhibition of enzymes like alkaline phosphatase. A Lineweaver-Burk plot, which graphically represents the enzyme kinetics, can distinguish between these mechanisms. For this compound, identifying the mode of inhibition for a specific enzyme would be a critical step in understanding its biological function.

Beyond enzymes, a compound can interact with other cellular components such as receptors, ion channels, or nucleic acids. Investigating these interactions at a molecular level can be achieved through various in vitro techniques. For instance, radioligand binding assays could determine the affinity of this compound for specific receptors. Electrophysiological studies, such as patch-clamp experiments on isolated cells, could reveal effects on ion channel function. While specific data for this compound is limited, the chemical functionalities present suggest the potential for such interactions.

Structure-Activity Relationship (SAR) at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. By comparing the activity of this compound with that of its analogs, researchers can deduce the importance of each structural feature.

The key components for SAR analysis of this molecule would be:

The Acetamide Group: Modifications here, such as changing the length of the alkyl chain or replacing the acetyl group with other acyl groups, would reveal the importance of this moiety for activity. The presence of the N-H and C=O groups is often crucial for hydrogen bonding.

The Phenyl Ring: This serves as a scaffold. Its replacement with other aromatic or heterocyclic rings would indicate the significance of the phenyl core.

The Substituents on the Phenyl Ring:

The 4-Bromo Group: Replacing bromine with other halogens (F, Cl, I) or with hydrogen or other electron-withdrawing or -donating groups would elucidate the role of the halogen's size, electronegativity, and its potential for halogen bonding.

The 2-tert-Butyl Group: Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or with a hydrogen atom would demonstrate the influence of steric bulk and hydrophobicity at this position on the compound's activity and selectivity.

SAR studies on related acetamide derivatives have often shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity and target specificity. For this compound, the specific combination of a para-bromo and an ortho-tert-butyl group likely confers a unique profile of activity and selectivity compared to other substitution patterns.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound Based on General Principles

| Structural Feature | Modification | Potential Impact on Activity | Rationale |

| 4-Bromo Group | Replacement with H | Likely decrease in activity | Loss of halogen bonding and specific hydrophobic interactions. |

| 4-Bromo Group | Replacement with F or Cl | Variable activity | Altered halogen bond strength and steric profile. |

| 2-tert-Butyl Group | Replacement with H or -CH₃ | Likely change in activity/selectivity | Reduced steric hindrance and hydrophobicity, may allow binding to different targets or alter binding affinity. |

| Acetamide N-H | Methylation (N-CH₃) | Likely decrease in activity | Loss of hydrogen bond donor capability. |

| Acetamide C=O | Reduction to -CH₂ | Likely loss of activity | Loss of hydrogen bond acceptor capability. |

Correlation of Structural Features with Specific Molecular Interactions

The molecular architecture of this compound, specifically the arrangement of its bromo, tert-butyl, and acetamido groups on the phenyl ring, dictates its potential for non-covalent interactions. These interactions are fundamental to its recognition by biological macromolecules.

Key structural features and their potential interactions include:

Acetamido Group: The amide moiety is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of hydrogen bonds with amino acid residues in a protein's binding site, such as glutamine, asparagine, or the peptide backbone itself.

Phenyl Ring: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also engage in hydrophobic interactions.

Bromo Group: The bromine atom, being electronegative, can act as a halogen bond donor, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Tert-butyl Group: This bulky, hydrophobic group significantly influences the compound's steric profile and is likely to engage in van der Waals and hydrophobic interactions within a binding pocket.

Computational molecular docking studies are often employed to predict how these features will orient themselves within a target binding site to maximize favorable interactions. For instance, a docking simulation might reveal the bromine atom forming a halogen bond with a carbonyl oxygen of a protein backbone, while the tert-butyl group settles into a hydrophobic pocket.

Design Principles for Modulating Molecular Recognition

Altering the molecular recognition of this compound involves the strategic modification of its chemical structure. The goal of such modifications is to enhance affinity, selectivity, or other desired properties by optimizing its interactions with a target molecule.

| Structural Modification | Principle of Modulation | Potential Outcome |

| Substitution of the bromo group | Altering halogen bond strength or introducing other interactions. | Replacing bromine with chlorine or iodine could fine-tune halogen bonding. Replacing it with a hydrogen-bond donor/acceptor could completely change the interaction profile. |

| Modification of the tert-butyl group | Modulating steric bulk and hydrophobicity. | Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) could allow the molecule to fit into smaller binding pockets. Conversely, larger groups could enhance hydrophobic interactions if the pocket allows. |

| Alteration of the acetamido group | Modifying hydrogen bonding capacity. | Isosteric replacements of the amide group could introduce new interaction points or alter the geometry of hydrogen bonding. |

| Positional Isomerism | Changing the spatial arrangement of substituents. | Moving the bromo or tert-butyl group to different positions on the phenyl ring would drastically alter the molecule's shape and how it presents its interactive features to a binding partner. |

These design principles are often guided by quantitative structure-activity relationship (QSAR) studies, which seek to correlate changes in chemical structure with changes in biological activity or affinity.

Advanced Biological Screening Methodologies (In Vitro, Non-Clinical)

Identifying and characterizing the molecular interactions of compounds like this compound relies on sophisticated in vitro screening techniques. These methods allow for the rapid testing of many compounds or the detailed analysis of a single compound's binding characteristics.

High-Throughput Screening for Molecular Interaction Discovery

High-throughput screening (HTS) enables the automated testing of large libraries of chemical compounds to identify those that interact with a specific biological target. Should this compound be part of such a library, it could be screened against various targets, such as enzymes or receptors.

Common HTS assay formats include:

Biochemical Assays: These measure the effect of a compound on the activity of a purified protein, such as an enzyme. For example, an assay could measure the inhibition of an enzyme's catalytic activity in the presence of this compound.

Cell-Based Assays: These assays use living cells to assess a compound's effect on a cellular process. This could involve measuring changes in gene expression, protein levels, or cell signaling pathways.

Biophysical Assays: These methods directly detect the binding of a compound to a target molecule. Techniques like surface plasmon resonance (SPR) or thermal shift assays can be adapted for HTS to identify "hits" from a compound library.

Characterization of Molecular Specificity and Affinity

Once a molecular interaction is identified, further in vitro studies are necessary to characterize its specificity and affinity.

Specificity refers to how selectively a compound binds to its intended target compared to other molecules. This can be assessed by screening the compound against a panel of related and unrelated targets.

Affinity is the measure of the strength of the binding interaction between the compound and its target. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).

Several biophysical techniques are employed to determine these parameters with high precision:

| Technique | Principle | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Dissociation constant (Kd), stoichiometry of binding, enthalpy, and entropy of binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a target immobilized on a sensor surface. | Association and dissociation rate constants (kon and koff), and the dissociation constant (Kd). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of atoms in the target protein upon ligand binding. | Identifies the binding site on the protein and can determine the dissociation constant (Kd). |

These advanced methodologies are crucial for building a comprehensive understanding of the molecular behavior of this compound in a non-clinical setting.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromo-2-tert-butylphenyl)acetamide, and what key reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves amidation of 4-bromo-2-tert-butylaniline with acetylating agents (e.g., acetyl chloride or acetic anhydride). Critical parameters include solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 molar ratio of aniline to acetylating agent). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to achieve >95% purity. Structural validation relies on (e.g., tert-butyl singlet at δ 1.3–1.5 ppm) and mass spectrometry (M peak at m/z 297–299 for bromine isotopic pattern) .

Q. Which analytical techniques are prioritized for structural elucidation of this compound, and what diagnostic spectral markers should researchers expect?

- Methodological Answer :

- NMR Spectroscopy : reveals the tert-butyl group (9H singlet), aromatic protons (ABq system for para-substituted bromine at δ 7.2–7.6 ppm), and acetamide methyl (3H singlet at δ 2.1 ppm). confirms carbonyl (δ 168–170 ppm) and quaternary carbons (tert-butyl C at δ 30–35 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) .

- Mass Spectrometry : ESI-MS or EI-MS shows [M+H] at m/z 298.1 and isotopic peaks for bromine (1:1 ratio for ) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Contradictions often arise from polymorphic variations or impurities. To resolve these:

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., endothermic peaks at distinct temperatures) .

- Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 0.5°C) with UV-Vis quantification (λ = 254 nm).

- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) can confirm molecular packing differences, as seen in related bromophenyl acetamides .

Q. What advanced crystallographic strategies are used to analyze the steric and electronic effects of the tert-butyl and bromine substituents in this compound?

- Methodological Answer :

- SCXRD : Resolve torsion angles between the acetamide group and aromatic ring to assess steric hindrance from the tert-butyl group. Hydrogen-bonding networks (N-H···O=C) stabilize crystal packing .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 5–8% to crystal packing) .

- DFT Calculations : Compare experimental SCXRD data with computed geometries (B3LYP/6-311G++(d,p)) to evaluate electronic effects of bromine’s electronegativity on acetamide resonance .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or tert-butyl with smaller alkyl groups) .

- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) or enzyme inhibition (e.g., COX-2) using fluorometric assays .

- Computational Docking : Map acetamide interactions with target proteins (e.g., penicillin-binding proteins) using AutoDock Vina to correlate substituent effects with binding affinity .

Methodological Notes

- Safety : Handle brominated compounds under fume hoods; use PPE (gloves, goggles) due to potential irritancy .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for consistency .

- Contradiction Management : Replicate conflicting experiments under identical conditions to isolate variables (e.g., solvent purity, humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.